

Spectral Analysis of 2-Iodobutane: A Technical Guide to ^1H and ^{13}C NMR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodobutane**

Cat. No.: **B127507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-iodobutane**. The document details the chemical shifts, multiplicities, and coupling patterns observed in the spectra, supported by tabulated data and visualizations. Furthermore, it outlines a standardized experimental protocol for the acquisition of such spectra, intended to aid researchers in their own analytical work.

^1H and ^{13}C NMR Spectral Data

The analysis of **2-iodobutane** by ^1H and ^{13}C NMR spectroscopy reveals a distinct set of signals corresponding to the unique chemical environments of the protons and carbon atoms within the molecule. The data presented below has been compiled from various spectroscopic databases and is typically acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.[\[1\]](#)[\[2\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **2-iodobutane** displays four distinct signals, corresponding to the four carbon atoms in the molecule.[\[1\]](#)[\[3\]](#) The chemical shifts are influenced by the electronegativity of the iodine atom, with the carbon atom directly bonded to the iodine (C2) exhibiting the most significant downfield shift.

Carbon Atom	Chemical Shift (δ) in ppm
C1 (-CH ₃)	~14.2
C2 (-CHI)	~36.0
C3 (-CH ₂)	~32.4
C4 (-CH ₃)	~28.5

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-iodobutane** is more complex due to spin-spin coupling between neighboring protons. The spectrum shows four distinct proton environments. The integration of the signals corresponds to the number of protons in each environment.

Proton Environment	Chemical Shift (δ) in ppm	Multiplicity	Coupling To
-CH ₃ (C1)	~1.02	Triplet	-CH ₂ (C3)
-CH ₂ (C3)	~1.69 - 1.95	Multiplet	-CHI (C2) and -CH ₃ (C4)
-CHI (C2)	~4.13 - 4.25	Multiplet	-CH ₃ (C1) and -CH ₂ (C3)
-CH ₃ (C4)	~1.95	Doublet	-CHI (C2)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

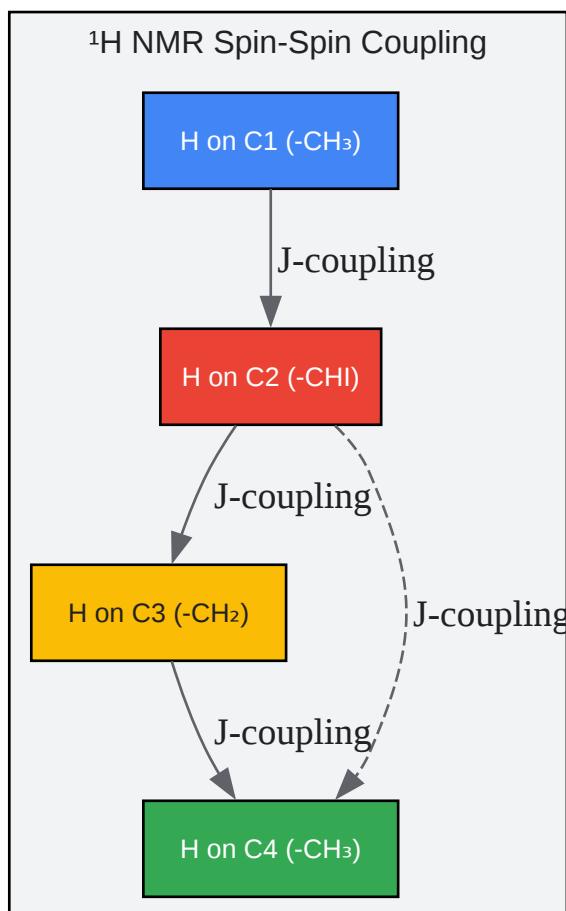
Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of **2-iodobutane**, adaptable for other small organic molecules.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of **2-iodobutane** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][4]
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. [1][5] CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.[2]
- Dissolution: Gently swirl the vial to ensure the complete dissolution of **2-iodobutane**.
- Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1][2]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[6]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition


- Instrumentation: A standard high-field NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
- Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The spectrometer's deuterium lock system should be engaged on the CDCl₃ signal to stabilize the magnetic field.
- Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Acquisition Time: Typically 2-4 seconds.

- Relaxation Delay: A delay of 1-5 seconds between pulses is common.
- Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2 seconds is a reasonable starting point.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.^[7]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR interactions of **2-iodobutane**.

Caption: Molecular structure of **2-iodobutane** with carbon atoms labeled.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. ¹³C nmr spectrum of 2-iodobutane C4H9I CH₃CHICH₂CH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 ¹³-C nmr carbon-13 CH₃CH₂CHICH₃ doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. Optimized Default ^{13}C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- To cite this document: BenchChem. [Spectral Analysis of 2-Iodobutane: A Technical Guide to ^1H and ^{13}C NMR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127507#1h-nmr-and-13c-nmr-spectral-analysis-of-2-iodobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com